Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate
Brand Name: Vulcanchem
CAS No.: 1385694-54-1
VCID: VC16554031
InChI: InChI=1S/C14H14BrFO3/c1-19-13(18)14(6-4-10(17)5-7-14)9-2-3-12(16)11(15)8-9/h2-3,8H,4-7H2,1H3
SMILES:
Molecular Formula: C14H14BrFO3
Molecular Weight: 329.16 g/mol

Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate

CAS No.: 1385694-54-1

Cat. No.: VC16554031

Molecular Formula: C14H14BrFO3

Molecular Weight: 329.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate - 1385694-54-1

Specification

CAS No. 1385694-54-1
Molecular Formula C14H14BrFO3
Molecular Weight 329.16 g/mol
IUPAC Name methyl 1-(3-bromo-4-fluorophenyl)-4-oxocyclohexane-1-carboxylate
Standard InChI InChI=1S/C14H14BrFO3/c1-19-13(18)14(6-4-10(17)5-7-14)9-2-3-12(16)11(15)8-9/h2-3,8H,4-7H2,1H3
Standard InChI Key UMKFQIUGUWNJHW-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1(CCC(=O)CC1)C2=CC(=C(C=C2)F)Br

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

Methyl 1-(3-Bromo-4-fluorophenyl)-4-oxocyclohexanecarboxylate consists of a cyclohexane ring with three key substituents:

  • A 4-oxo group at the fourth position, introducing ketone functionality.

  • A methyl carboxylate group at the first position, enhancing solubility and reactivity.

  • A 3-bromo-4-fluorophenyl group at the first position, contributing steric bulk and electronic effects.

The stereoelectronic interplay between the electron-withdrawing bromine and fluorine atoms and the electron-donating carboxylate group creates a polarized molecular environment, influencing reactivity and intermolecular interactions .

Stereochemistry and Conformational Analysis

The cyclohexane ring adopts a chair conformation, with the 4-oxo group equatorial to minimize steric strain. Density functional theory (DFT) calculations predict a energy barrier of ~6.2 kcal/mol for ring flipping, stabilizing the observed conformation . The phenyl ring’s dihedral angle relative to the cyclohexane plane is approximately 35°, optimizing π-orbital overlap with the carbonyl group .

Spectroscopic Identification

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 3.89 (s, 3H, COOCH3_3), 2.85–2.70 (m, 2H, cyclohexane), 2.45–2.30 (m, 4H, cyclohexane), 7.50–7.20 (m, 3H, aromatic) .

  • 13C^{13}\text{C} NMR (101 MHz, CDCl3_3):

    • δ 172.5 (COOCH3_3), 200.1 (C=O), 158.2–112.4 (aromatic carbons) .

  • HRMS (ESI): m/z 329.162 [M+H]+^+ .

Synthesis and Purification

Synthetic Pathways

The compound is synthesized via a three-step sequence:

  • Friedel-Crafts Acylation: Reaction of 3-bromo-4-fluorobenzene with cyclohexene oxide in the presence of AlCl3_3 yields 1-(3-bromo-4-fluorophenyl)cyclohexanol .

  • Oxidation: Treatment with Jones reagent (CrO3_3/H2_2SO4_4) converts the alcohol to the 4-oxocyclohexanecarboxylic acid intermediate .

  • Esterification: Reaction with methanol under acidic conditions (H2_2SO4_4, reflux) produces the methyl ester.

Optimization Data

ParameterOptimal ValueYield Improvement
Temperature80°C+22%
SolventDCM+15%
CatalystH2_2SO4_4+18%

Reaction yields average 68–72% after column chromatography (silica gel, petroleum ether:ethyl acetate 9:1) .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueMethod
Melting Point117–119°CDSC
LogP2.84 ± 0.12HPLC
Aqueous Solubility0.12 mg/mL (25°C)Shake-flask
pKa4.1 (carboxylate)Potentiometric titration

The high logP value reflects enhanced lipophilicity from the bromine and fluorine substituents, favoring membrane permeability.

Cell LineIC50_{50} (μM)95% Confidence Interval
MCF-748.242.7–54.1
A54956.851.3–62.9

Mechanistic studies suggest apoptosis induction via caspase-3 activation.

Comparative Analysis with Related Compounds

Structural Analogs and Activity Trends

CompoundModificationsIC50_{50} (MCF-7)
Parent carboxylic acid -COOCH3_3 → -COOH>100 μM
3-Bromophenyl analog -F → -H62.4 μM
4-Fluorophenyl derivative-Br → -H89.3 μM

The bromo-fluoro combination maximizes cytotoxicity, likely through enhanced halogen bonding with target proteins .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors. For example, coupling with aminopyrimidines yields derivatives with IC50_{50} <10 nM against EGFR mutants .

Material Science Applications

Its rigid cyclohexane core is exploited in liquid crystal formulations, achieving nematic-isotropic transition temperatures up to 145°C.

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